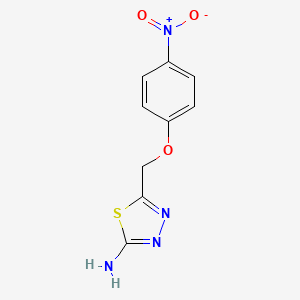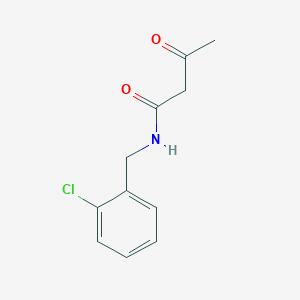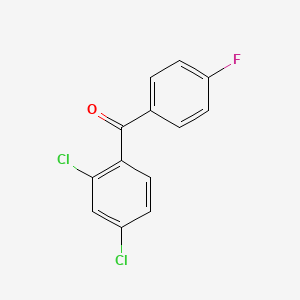
(2,4-二氯苯基)(4-氟苯基)甲酮
描述
“(2,4-Dichlorophenyl)(4-fluorophenyl)methanone” is a chemical compound with a molecular weight of 269.1 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “(2,4-dichlorophenyl) (4-fluorophenyl)methanone” and its InChI Code is "1S/C13H7Cl2FO/c14-9-3-6-11 (12 (15)7-9)13 (17)8-1-4-10 (16)5-2-8/h1-7H" .Physical And Chemical Properties Analysis
“(2,4-Dichlorophenyl)(4-fluorophenyl)methanone” is a liquid at room temperature .科学研究应用
1. Formulation Development for Toxicology and Clinical Studies
(Burton et al., 2012) explored the development of a formulation for a compound similar to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone, intended for treating arrhythmia. The study focused on creating a precipitation-resistant solution to increase in vivo exposure, particularly useful for poorly soluble compounds like (2,4-Dichlorophenyl)(4-fluorophenyl)methanone.
2. Antimicrobial and Antioxidant Activities
Research by (Thirunarayanan, 2016) involved synthesizing derivatives of a compound similar to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone. These derivatives displayed antimicrobial and antioxidant properties, evaluated against various bacterial and fungal species.
3. Potential Anti-Tumor Agents
(Hayakawa et al., 2004) synthesized a derivative of (2,4-Dichlorophenyl)(4-fluorophenyl)methanone as part of a drug discovery program targeting tumorigenic cell lines. This highlights the potential application of (2,4-Dichlorophenyl)(4-fluorophenyl)methanone derivatives in cancer treatment.
4. Development of Anti-Mycobacterial Agents
The study by (Dwivedi et al., 2005) synthesized phenyl cyclopropyl methanones, closely related to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone, demonstrating significant activity against Mycobacterium tuberculosis. This suggests a potential use in developing anti-tubercular drugs.
5. Molecular Docking Studies for Antibacterial Activity
Research by (Shahana & Yardily, 2020) on novel compounds similar to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone included molecular docking studies to understand their antibacterial activity, signifying its potential in antimicrobial drug development.
6. Supramolecular Structural Analysis
Thestudy by (Sharma et al., 2019) examined crystal packing of derivatives related to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone. The focus was on understanding the role of non-covalent interactions in their supramolecular architectures, crucial for designing materials with specific physical properties.
7. Investigation of Molecular Structure and Reactivity
(Zhang & Yang, 2010) synthesized a compound by reacting bis(4-fluorophenyl)methanone with aniline, investigating its molecular structure. This research contributes to understanding the reactivity and properties of compounds related to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone.
8. Impact of Impurity on Phase Behavior
The study by (Saito et al., 1998) measured the heat capacity of bis(4-fluorophenyl)methanone, revealing how impurities can drastically affect the thermal behavior of similar compounds. This is vital for understanding and controlling the phase behavior in materials science.
9. Synthesis and Antifungal Activity
(Lv et al., 2013) synthesized novel derivatives of (2,4-Dichlorophenyl)(4-fluorophenyl)methanone with significant antifungal activity. This underlines the potential of these compounds in developing new antifungal agents.
安全和危害
属性
IUPAC Name |
(2,4-dichlorophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-9-3-6-11(12(15)7-9)13(17)8-1-4-10(16)5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAKGOJIHCGXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983823 | |
| Record name | (2,4-Dichlorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-fluorophenyl)methanone | |
CAS RN |
65214-59-7 | |
| Record name | NSC141024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-Dichlorophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-4'-FLUOROBENZOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)
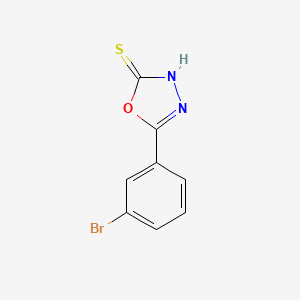
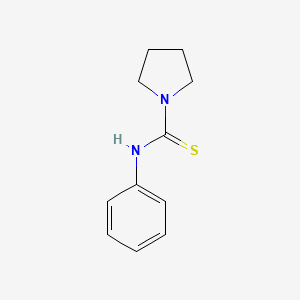
![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)
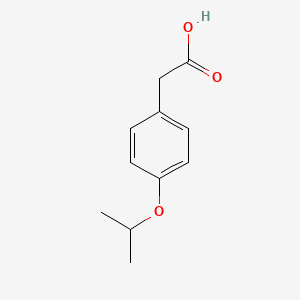
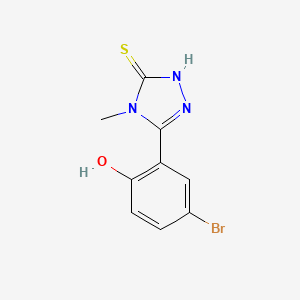
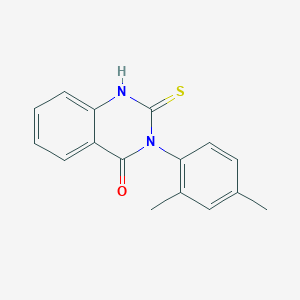
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)
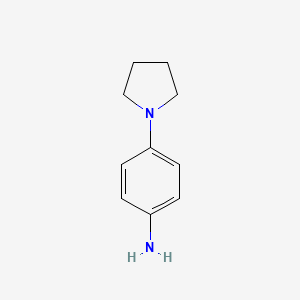
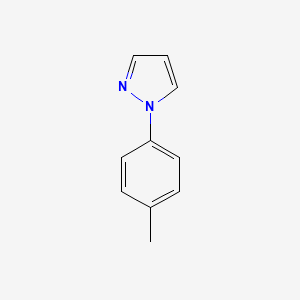
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)
